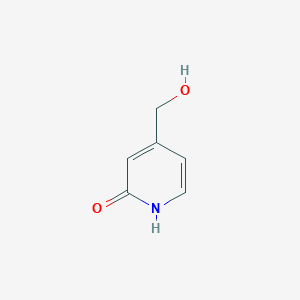

4-(Hydroxymethyl)pyridin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-1-2-7-6(9)3-5/h1-3,8H,4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWMXLBVGGYAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454886 | |

| Record name | 4-(Hydroxymethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127838-58-8 | |

| Record name | 4-(Hydroxymethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)pyridin-2(1H)-one

CAS Number: 127838-58-8

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)pyridin-2(1H)-one, a pyridinone derivative of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential in anticancer research.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol .[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 127838-58-8 | [1] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | |

| Boiling Point | 428.035 °C at 760 mmHg | [1] |

| Flash Point | 212.668 °C | [1] |

| Density | 1.225 g/cm³ | [1] |

| LogP | -0.13280 | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1] |

Synthesis of this compound and Related Derivatives

A general workflow for this synthesis is proposed below:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of a Related Derivative, 4-Hydroxy-6-methylpyridin-2(1H)-one

A detailed protocol for a structurally related compound, 4-hydroxy-6-methylpyridin-2(1H)-one, is available and provides insight into the synthesis of pyridinone derivatives.

Procedure:

-

In a 500 ml round-bottom flask equipped with a magnetic stirrer, 10.0 g (0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is placed in 350 ml of 1 N hydrochloric acid.

-

The mixture is stirred at reflux for 72 hours.

-

During this time, 4-hydroxy-6-methylpyridin-2(1H)-one precipitates as a white solid.

-

The solid is collected by filtration.

This procedure yields approximately 6.2 g (99%) of the product.

Biological Activity and Mechanism of Action

Derivatives of 4-hydroxy-2-pyridone have demonstrated a range of biological activities, including antifungal, antibacterial, insecticidal, and cytotoxic effects. Of particular interest is their potential as anticancer agents.

Antitumor Activity

Numerous studies have highlighted the antitumor properties of 4-hydroxy-2-pyridone derivatives. For instance, certain derivatives have shown significant activity against a panel of 60 human tumor cell lines at concentrations ranging from 1 x 10⁻⁶ to 1 x 10⁻⁵ M.[2] Another study on fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides reported ID50 values against L1210 lymphoid leukemia cells in culture.

The table below summarizes the in vitro antitumor activity of selected pyridinone derivatives.

| Compound | Cell Line | Activity Metric | Value | Reference |

| Derivative 4g | 60 human tumor cell lines | Concentration Range | 1 x 10⁻⁶ - 1 x 10⁻⁵ M | [2] |

| 4-amino-3-fluoro-1-β-D-ribofuranosyl-2(1H)-pyridinone (17) | L1210 | ID50 | 1.07 x 10⁻⁵ M | |

| Triacetate of compound 17 | L1210 | ID50 | 1.23 x 10⁻⁵ M | |

| Tetraacetate of compound 17 | L1210 | ID50 | 1.25 x 10⁻⁵ M | |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 | IC50 | 4.5 ± 0.3 µM |

Mechanism of Action: Induction of Apoptosis

A representative derivative of 4-hydroxy-2-pyridone, Sambutoxin, has been shown to induce apoptosis in cancer cells through the activation of the mitochondrial apoptosis pathway. The proposed signaling cascade is initiated by an increase in reactive oxygen species (ROS), leading to DNA damage and subsequent cell cycle arrest and apoptosis.

The signaling pathway is illustrated in the diagram below:

Caption: Apoptosis induction pathway by a 4-hydroxy-2-pyridone derivative.

This guide provides a foundational understanding of this compound and its broader class of derivatives. The presented data and experimental insights are intended to support further research and development in the fields of medicinal chemistry and oncology.

References

A Technical Guide to the Physicochemical Properties of 4-(Hydroxymethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-(Hydroxymethyl)pyridin-2(1H)-one. The information presented is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [3][4][5] |

| Physical Form | Solid | [2][3] |

| Melting Point | 144-145 °C | [6] |

| Boiling Point | 428.0 °C at 760 mmHg (Predicted) | [1][3][6] |

| Density | 1.225 g/cm³ (Predicted) | [1][6] |

| logP | -0.13280 | [1] |

| XLogP3 | -1.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 125.047678466 | [1] |

| Complexity | 182 | [1] |

| Storage Temperature | Room Temperature, Inert atmosphere | [1][3] |

Structural Information

The structural identity of this compound is defined by the following identifiers:

-

IUPAC Name : 4-(hydroxymethyl)-1H-pyridin-2-one[7]

-

InChI : InChI=1S/C6H7NO2/c8-4-5-1-2-7-6(9)3-5/h1-3,8H,4H2,(H,7,9)[3]

-

Canonical SMILES : C1=CNC(=O)C=C1CO[1]

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the currently available literature, standardized methods are routinely employed for such characterizations. The following represents a general workflow for the determination of key physicochemical parameters.

Caption: General workflow for determining key physicochemical properties.

Spectroscopic Data Interpretation

Similarly, while the nuclear magnetic resonance (NMR) data for the target compound is not published, the ¹H and ¹³C NMR spectra would be expected to show signals corresponding to the hydroxymethyl protons (-CH₂OH) and the pyridinone ring protons and carbons[7]. Mass spectrometry would be utilized to confirm the molecular weight of the compound[7].

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or involvement of this compound in any signaling pathways. Pyridin-2(1H)-one scaffolds, however, are recognized as important pharmacophores in drug discovery and are found in various biologically active molecules. Further research is required to elucidate the potential biological roles of this particular derivative.

To illustrate a hypothetical workflow for investigating the biological activity of a novel compound like this compound, the following diagram outlines a potential screening cascade.

Caption: A potential workflow for biological activity screening.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The compiled data and generalized protocols are intended to facilitate further investigation into the properties and potential applications of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 127838-58-8 [sigmaaldrich.com]

- 3. This compound | 127838-58-8 [sigmaaldrich.com]

- 4. This compound | C6H7NO2 | CID 11094610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Pyridinone,3-OH-2-Me | C6H7NO2 | CID 323814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 127838-58-8 CAS MSDS (2(1H)-Pyridinone,4-(hydroxymethyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 127838-58-8 | Benchchem [benchchem.com]

A Senior Application Scientist's Guide to the Definitive Structure Elucidation of 4-(Hydroxymethyl)pyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation and confirmation of 4-(hydroxymethyl)pyridin-2(1H)-one (CAS No. 127838-58-8). As a pivotal heterocyclic building block in medicinal chemistry, the precise characterization of this pyridinone derivative is paramount for its application in drug discovery and development.[1] This document, designed for researchers and drug development professionals, moves beyond a simple listing of methods. It details an integrated analytical strategy, explaining the causal logic behind the sequence of experiments—from synthetic confirmation and preliminary analysis through to definitive proof by X-ray crystallography. We present field-proven protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography, supported by predicted data and interpretation strategies. The guide emphasizes a self-validating system where each analytical step corroborates the previous, ensuring the highest level of scientific integrity and confidence in the final structural assignment.

Introduction: The Pyridinone Scaffold and the Need for Rigorous Characterization

The pyridin-2(1H)-one core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including antibacterial, antineoplastic, and anti-inflammatory properties.[1][2][3] The functionalization of this ring system allows for the fine-tuning of pharmacological profiles. This compound represents a particularly valuable derivative, offering a primary alcohol handle for further synthetic elaboration while retaining the key pharmacophoric features of the pyridinone ring.

Given its potential as a precursor in complex syntheses, absolute certainty of its molecular structure is non-negotiable. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues in later-stage development. This guide therefore presents a systematic and robust workflow to establish the identity and purity of this compound, ensuring a solid foundation for its use in research.

The Integrated Elucidation Workflow: A Strategy of Orthogonal Confirmation

Our approach is grounded in the principle of orthogonal verification, where each technique provides a unique piece of structural information that is cross-validated by the others. The workflow begins with the material's origin—its synthesis—and proceeds through a logical sequence of spectroscopic analyses, culminating in the gold-standard confirmation by X-ray crystallography.

Part I: Synthesis and Preliminary Analysis

The first step in confirming a structure is to synthesize it via a known, reliable route. This provides a sample of expected identity and allows for preliminary purity assessment.

Recommended Synthetic Protocol

A common and efficient method for preparing this compound is the reduction of a suitable carboxylic acid ester precursor, such as methyl 2-oxo-1,2-dihydropyridine-4-carboxylate.[4]

Protocol: Reduction of Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add methyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

-

Reagent Addition: Cool the resulting suspension to 0 °C in an ice bath. Add lithium borohydride (LiBH₄, ~2.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane).

-

Quenching: Once the starting material is consumed, carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/ether mixture) to yield this compound as a solid.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is essential for handling and analysis.

| Property | Value | Source |

| CAS Number | 127838-58-8 | [4] |

| Molecular Formula | C₆H₇NO₂ | [4] |

| Molecular Weight | 125.13 g/mol | [4] |

| Exact Mass | 125.0477 g/mol | [4] |

| Appearance | Off-white to white solid | N/A |

| Storage Temp. | Inert atmosphere, Room Temperature | [4] |

Part II: Spectroscopic Elucidation

With a pure sample in hand, we proceed to the core spectroscopic analysis. The logic is to first confirm the mass and elemental formula (MS), then identify the functional groups (IR), and finally assemble the molecular framework (NMR).

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the initial and most crucial step to confirm the molecular formula. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and ruling out other possibilities.

Protocol: ESI-HRMS

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Acquire data in positive ion mode to observe protonated ([M+H]⁺) or other adducted species ([M+Na]⁺).

-

Compare the measured m/z value with the theoretical value calculated for the proposed formula C₆H₇NO₂. The mass error should be below 5 ppm.

Expected Data:

| Ion | Theoretical m/z |

| [M+H]⁺ | 126.0550 |

| [M+Na]⁺ | 148.0369 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. This confirms the presence of the hydroxyl, amide, and aromatic components suggested by the proposed structure.

Protocol: ATR-FTIR

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to sample analysis.

Expected Data: The spectrum is expected to show characteristic absorption bands. By analogy with similar pyridinone structures, the following peaks can be anticipated.[5][6]

| Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale |

| ~3300-3100 (broad) | O-H Stretch (alcohol) | Characteristic broad peak for a hydroxyl group. |

| ~3100-3000 | N-H Stretch (lactam) | Amide N-H stretching, often overlaps with O-H. |

| ~2950-2850 | C-H Stretch (sp³ CH₂) | Aliphatic C-H stretching from the methylene group. |

| ~1650-1630 (strong) | C=O Stretch (amide I) | Strong absorption typical for a cyclic amide (lactam).[5] |

| ~1600-1550 | C=C Stretch (aromatic) | Vibrations of the pyridinone ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms. ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, while 2D NMR experiments (COSY, HMBC) establish direct bonding and through-bond correlations, allowing the molecular puzzle to be pieced together definitively.

Protocol: NMR Sample Preparation and Acquisition

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H and O-H protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer (e.g., 400 MHz or higher).

Expected Data and Interpretation: Based on the structure of this compound and data from analogous compounds, the following NMR data can be predicted.[5][6][7]

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| NH | ~11.0-11.5 | broad singlet | 1H | H1 | Deshielded lactam proton, exchangeable with D₂O. |

| Ring H | ~7.2-7.4 | doublet | 1H | H6 | Olefinic proton adjacent to nitrogen. |

| Ring H | ~6.2-6.4 | doublet | 1H | H5 | Olefinic proton coupled to H6. |

| Ring H | ~6.1-6.3 | singlet | 1H | H3 | Olefinic proton with no adjacent H neighbors. |

| CH₂ | ~4.3-4.5 | singlet/doublet | 2H | H7 (CH₂) | Methylene protons adjacent to the aromatic ring. May show coupling to OH proton. |

| OH | ~5.0-5.5 | broad singlet/triplet | 1H | OH | Alcohol proton, exchangeable with D₂O. |

| ¹³C NMR | Predicted δ (ppm) | Assignment | Rationale |

| Carbonyl | ~165 | C2 | Lactam carbonyl carbon. |

| Aromatic C | ~145 | C4 | Carbon bearing the hydroxymethyl group. |

| Aromatic C | ~140 | C6 | Olefinic CH adjacent to nitrogen. |

| Aromatic C | ~120 | C5 | Olefinic CH. |

| Aromatic C | ~105 | C3 | Olefinic CH. |

| Methylene | ~60 | C7 (CH₂) | sp³ carbon of the hydroxymethyl group. |

2D NMR Cross-Validation:

-

COSY (H-H Correlation): A crucial cross-peak is expected between the H5 and H6 protons, confirming their adjacent positions on the pyridinone ring.

-

HMBC (C-H Long-Range Correlation): This is the key experiment for final confirmation. The most important expected correlations are:

-

From the methylene protons (H7) to the ring carbons C3, C4, and C5. The correlation to C4 is definitive proof of the substitution pattern.

-

From the ring proton H3 to the carbonyl carbon C2 and to C4 and C5.

-

From the ring proton H5 to C3, C4, and C6.

-

Part III: Definitive Confirmation by X-ray Crystallography

Causality: While the combined spectroscopic data provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides absolute, unambiguous proof. It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and stereochemistry.[8][9]

Protocol: Crystal Growth and Data Collection

-

Crystal Growth: Dissolve the purified compound in a minimal amount of a hot solvent (e.g., methanol or ethanol). Allow the solution to cool slowly and undisturbed to room temperature. Alternatively, use vapor diffusion by dissolving the compound in a solvent like methanol and placing it in a sealed chamber containing a less polar anti-solvent like diethyl ether. Suitable single crystals should form over several days.[8]

-

Mounting and Data Collection: Select a well-formed, defect-free crystal and mount it on a goniometer head. Place the crystal in a stream of cold nitrogen (~100-150 K) on a single-crystal X-ray diffractometer.[9]

-

Data Collection: Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using standard crystallographic software packages. The resulting electron density map will reveal the positions of all non-hydrogen atoms, which are then refined to generate the final molecular structure.

Expected Outcome: The analysis will yield a detailed crystallographic information file (CIF) and a visual representation (e.g., an ORTEP diagram) of the molecule. This will definitively confirm:

-

The pyridin-2(1H)-one tautomeric form.

-

The attachment of the hydroxymethyl group at the C4 position.

-

Precise bond lengths and angles, confirming the nature of the bonds (e.g., C=O, C=C).

-

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H and O-H groups.[5][8]

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, integrated analytical workflow. By systematically combining evidence from synthesis, high-resolution mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a confident structural hypothesis can be constructed. This hypothesis is then unequivocally confirmed by the "gold standard" technique of single-crystal X-ray crystallography. Adherence to this rigorous, self-validating methodology ensures the highest degree of scientific certainty, providing the solid and reliable foundation required for the successful application of this important chemical building block in drug discovery and materials science.

References

- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 127838-58-8 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(Hydroxymethyl)pyridin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)pyridin-2(1H)-one, a heterocyclic compound belonging to the pyridinone class. Pyridinone scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities.[1][2] This document details the nomenclature, physicochemical properties, synthetic methodologies, and the broad therapeutic potential of the pyridinone core, with a focus on providing a foundational understanding for researchers in drug discovery and development.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for the compound is This compound . The "(1H)" indicates that the hydrogen atom is located at position 1 of the pyridine ring. This compound is a derivative of 2-pyridone, which exists in tautomeric equilibrium with 2-hydroxypyridine, though the pyridone form is generally favored, especially under physiological conditions.[3]

Synonyms:

-

4-(Hydroxymethyl)-2(1H)-pyridinone

-

4-(hydroxymethyl)-1H-pyridin-2-one

-

2-Hydroxypyridine-4-methanol

-

4-Hydroxymethyl-2(1H)-pyridone

Physicochemical and Structural Data

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 127838-58-8 | [4] |

| Molecular Formula | C₆H₇NO₂ | [4] |

| Molecular Weight | 125.13 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 428.0 °C at 760 mmHg | [4] |

| Density | 1.225 g/cm³ | [4] |

| LogP | -0.13280 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| InChI Key | NVWMXLBVGGYAQW-UHFFFAOYSA-N |

Synthesis of Pyridin-2(1H)-one Derivatives

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is representative for the functionalization of a pyridinone core, a common strategy to build a library of derivatives for structure-activity relationship (SAR) studies.[5]

-

Reaction Setup: To an argon-degassed solution of a brominated pyridin-2(1H)-one derivative (1.0 eq.) in a suitable solvent such as 1,4-dioxane, add the corresponding boronic acid or pinacol ester (1.5 eq.) and a 2 M aqueous solution of Na₂CO₃ (5.0 eq.).

-

Catalyst Addition: Degas the mixture again with argon for 10 minutes before adding the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.05 eq.).

-

Reaction Execution: Heat the solution to reflux and stir overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted pyridin-2(1H)-one.

Biological Activities and Therapeutic Potential

The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[3] While specific quantitative data for this compound is limited in publicly accessible literature, the activities of its derivatives suggest potential applications in several therapeutic areas.

Table 2: Summary of Biological Activities of Pyridin-2(1H)-one Derivatives

| Biological Activity | Target / Mechanism | Example Derivatives / Notes | Reference(s) |

| Antiviral (Anti-HIV) | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) | Pyridinone hybrids have shown potent activity against wild-type and mutant HIV-1 strains. | [2][3] |

| Antiviral (Anti-HBV) | Inhibition of HBV-DNA replication | N-aryl substituted 2-pyridinone analogs demonstrated potent inhibitory activity. | [3] |

| Antitumor | Kinase Inhibition (e.g., PIM-1), Apoptosis Induction | Highly functionalized pyridin-2-ones show potent activity against various human tumor cell lines, in some cases exceeding cisplatin. | [6] |

| Anti-inflammatory | p38α MAPK Inhibition | 3,5-disubstituted pyridin-2(1H)-ones exhibit strong anti-allodynic (analgesic) potency in rat models of inflammatory pain. | [1] |

| Antimicrobial | Topoisomerase IV Inhibition | Pyridinone derivatives synthesized from cyanoacrylamide show weak to good antibacterial activity against various strains. |

Role as Kinase Inhibitors and Signaling Pathways

Many pyridinone derivatives function as kinase inhibitors. For example, certain derivatives inhibit p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade responsible for inflammatory responses and pain hypersensitivity.[1] Inhibition of this pathway can lead to potent analgesic effects.

Other pyridinone compounds have been developed as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and survival, making it a key target in oncology.[6]

General Experimental Protocol: Antimicrobial Activity Assay (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Strain Preparation: Prepare an overnight culture of the indicator bacterial strain in an appropriate growth medium (e.g., Brain Heart Infusion broth for Streptococcus species).

-

Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of growth medium to all wells. Create a serial two-fold dilution of the test compound (e.g., this compound) starting from a high concentration in the first well of a row.

-

Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL). Add 50 µL of this standardized inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (medium only) on each plate.

-

Incubation: Incubate the plate at the optimal temperature for the bacteria (e.g., 37 °C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring absorbance with a plate reader.

Conclusion

This compound is a fundamental building block within the medicinally significant pyridinone class of heterocyclic compounds. While detailed biological studies on this specific molecule are not extensively documented, the proven and diverse activities of its derivatives in oncology, virology, and inflammatory diseases highlight its potential as a scaffold for the development of novel therapeutics. The synthetic routes are well-established, allowing for extensive derivatization and optimization. This guide provides the foundational chemical information and representative experimental protocols necessary for researchers to explore the therapeutic potential of this compound and its analogues in drug discovery programs.

References

- 1. Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 4-Hydroxypyridin-2-one Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxypyridin-2-one alkaloids are a structurally diverse class of natural products predominantly isolated from fungal and, to a lesser extent, plant sources. Their history dates back to the 19th century, with the isolation of ricinine from castor beans, although its correct 2-pyridone structure was not proposed until the early 20th century. It was not until the mid-20th century that the significant biological activities of this class of compounds began to be unveiled, starting with the discovery of fungal metabolites like tenellin and ilicicolin H. These alkaloids exhibit a wide array of biological effects, including potent antifungal, antibacterial, insecticidal, cytotoxic, and neurotrophic properties, making them attractive scaffolds for drug discovery and development. This guide provides a comprehensive overview of the discovery, history, biological activities, and experimental methodologies associated with 4-hydroxypyridin-2-one alkaloids.

Historical Timeline of Key Discoveries

The journey of understanding 4-hydroxypyridin-2-one alkaloids has been a long and incremental process, marked by key discoveries that have expanded our knowledge of their structural diversity and therapeutic potential.

-

1864: Tuson isolates a crystalline substance from castor beans (Ricinus communis) and names it ricinine.

-

1904: Maquenne and Philippe propose the correct 2-pyridone core structure for ricinine.

-

1968: The yellow pigments tenellin and bassianin are isolated from the insect pathogenic fungi Beauveria bassiana and Beauveria tenella.

-

1971: Ilicicolin H, an antifungal antibiotic, is isolated from the imperfect fungus Cylindrocladium ilicicola.

-

2002-2006: The militarinones are isolated from the entomogenous fungus Paecilomyces militaris and are found to induce neurite outgrowth.

Data Presentation: Biological Activities

The diverse biological activities of 4-hydroxypyridin-2-one alkaloids have been extensively studied. The following tables summarize some of the key quantitative data reported for their antifungal and cytotoxic effects.

Antifungal Activity

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Didymellamide A | Candida albicans (azole-resistant) | - | [1][2] |

| Furanpydone A | Staphylococcus aureus | 12.5 | [3] |

| Furanpydone A | MRSA S. aureus | 12.5 | [3] |

Cytotoxic Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Militarinone A | Murine neuroblastoma (N2a) | - | |

| Deoxymilitarinone A | Human neuronal (IMR-32) | 100 | |

| Furanpydone A | MKN-45, HCT116, K562, A549, DU145, SF126, A-375, 786O, 5637, and PATU8988T | 4.35–9.72 | [3] |

Experimental Protocols

Fungal Culture and Extraction of 4-Hydroxypyridin-2-one Alkaloids

A general protocol for the cultivation of fungi and subsequent extraction of alkaloids is outlined below. This protocol may require optimization based on the specific fungal species and the target alkaloids.

1. Fungal Culture:

- Inoculate the desired fungal strain onto a suitable solid agar medium (e.g., Potato Dextrose Agar) and incubate at the optimal temperature (typically 25-28 °C) until sufficient mycelial growth is observed.

- Prepare a liquid culture medium (e.g., Potato Dextrose Broth) in flasks.

- Inoculate the liquid medium with agar plugs containing the fungal mycelium.

- Incubate the liquid culture on a rotary shaker at an appropriate speed and temperature for a period of 1-4 weeks to allow for the production of secondary metabolites.

2. Extraction:

- Separate the mycelial biomass from the culture broth by filtration.

- Lyophilize the mycelium.

- Extract the lyophilized mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate or methanol. This is typically done by repeated maceration or Soxhlet extraction.

- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Purification of 4-Hydroxypyridin-2-one Alkaloids using HPLC

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification of individual alkaloids from the crude extract.

1. Sample Preparation:

- Dissolve the crude extract in a suitable solvent (e.g., methanol).

- Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

- Column: A reversed-phase C18 column is commonly used for the separation of alkaloids.[4][5]

- Mobile Phase: A gradient elution is typically employed, starting with a higher polarity solvent mixture and gradually increasing the proportion of a lower polarity solvent. A common mobile phase consists of water (A) and acetonitrile or methanol (B), often with an acidic modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.[4]

- Flow Rate: A typical flow rate is 1 mL/min for analytical scale separations.

- Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the target alkaloids (often in the range of 220-350 nm).

- Fraction Collection: Collect the fractions corresponding to the peaks of interest for further analysis.

Structure Elucidation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structure elucidation of novel 4-hydroxypyridin-2-one alkaloids.[6][7][8][9][10] A standard set of NMR experiments is typically required to determine the complete chemical structure.

1. Sample Preparation:

- Dissolve a few milligrams of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

- Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

- 1D NMR:

- ¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their coupling patterns.

- ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

- 2D NMR:

- COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within a spin system.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.

- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

3. Data Analysis and Structure Elucidation:

- Integrate the information from all NMR spectra to piece together the molecular structure. Start by identifying individual spin systems from the COSY and HSQC data. Use the HMBC correlations to connect these fragments and establish the overall carbon framework. Finally, use the NOESY data to determine the stereochemistry.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 4-hydroxypyridin-2-one alkaloids stem from their interactions with various cellular targets and modulation of key signaling pathways.

Antifungal Mechanism of Action

While the exact mechanisms for many 4-hydroxypyridin-2-one alkaloids are still under investigation, some are known to inhibit hyphal formation and biofilm formation in pathogenic fungi like Candida albicans.[11] This suggests an interference with fungal morphogenesis and virulence.

Cytotoxic and Apoptotic Mechanisms

Several 4-hydroxypyridin-2-one alkaloids have demonstrated potent cytotoxic activity against various cancer cell lines. The militarinones, for example, have been shown to induce apoptosis in neuroblastoma cells through the nuclear translocation of the apoptosis-inducing factor (AIF). This indicates a mitochondrion-independent pathway of programmed cell death.

Furthermore, some alkaloids are known to act as inhibitors of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) signaling pathway.[12][13][[“]] The NRF2 pathway is a key regulator of cellular defense against oxidative stress, and its inhibition can render cancer cells more susceptible to apoptosis. While direct evidence for 4-hydroxypyridin-2-one alkaloids as NRF2 inhibitors is still emerging, it represents a plausible mechanism for their cytotoxic effects.

The induction of apoptosis by some alkaloids can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, leading to the activation of caspases and subsequent cell death.[15]

Neurotrophic Effects

A remarkable property of some 4-hydroxypyridin-2-one alkaloids, such as the militarinones, is their ability to induce neurite outgrowth. This effect is mediated by the persistent activation of the PI3-K/PKB and MEK/ERK signaling pathways, which are crucial for neuronal survival and differentiation.

Mandatory Visualizations

Biosynthetic Pathway of 4-Hydroxypyridin-2-one Alkaloids

Caption: Fungal biosynthesis of the 4-hydroxypyridin-2-one core from polyketide precursors.

Experimental Workflow for Isolation and Identification

Caption: A typical workflow for the isolation and identification of bioactive alkaloids.

Signaling Pathway for Militarinone-Induced Neurite Outgrowth

Caption: Activation of PI3-K/PKB and MEK/ERK pathways by militarinones.

Potential Apoptotic Pathway Induced by 4-Hydroxypyridin-2-one Alkaloids

Caption: Hypothesized mechanisms of apoptosis induction by 4-hydroxypyridin-2-one alkaloids.

References

- 1. Pyridone alkaloids from a marine-derived fungus, Stagonosporopsis cucurbitacearum, and their activities against azole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins [mdpi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. acdlabs.com [acdlabs.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

4-(Hydroxymethyl)pyridin-2(1H)-one molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(Hydroxymethyl)pyridin-2(1H)-one. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C6H7NO2 | [1][2] |

| Molecular Weight | 125.13 g/mol | [3] |

| CAS Number | 127838-58-8 | [1] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Boiling Point | 428°C at 760 mmHg |

Synthesis Protocols

The synthesis of pyridin-2(1H)-one derivatives is a well-established area of organic chemistry. While multiple synthetic routes to the pyridinone core exist, a specific pathway for the synthesis of this compound has been reported.

Reduction of a Carboxylate Precursor

A documented method for the synthesis of this compound involves the reduction of a methyl carboxylate precursor.

Experimental Workflow

Caption: A high-level overview of the synthesis of this compound.

Methodology:

The synthesis proceeds via the reduction of methyl 2-oxo-1,2-dihydropyridine-4-carboxylate. The reaction is carried out using lithium borohydride as the reducing agent in a tetrahydrofuran solvent. The reaction mixture is typically heated to around 55°C to facilitate the conversion. Following the reduction, the reaction is quenched with water and further processed to isolate the final product, this compound.

Potential Biological Activity and Signaling Pathways

While specific biological targets for this compound are not extensively documented in publicly available literature, the pyridinone scaffold is a recognized privileged structure in medicinal chemistry.[2] Derivatives of pyridinone have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[2]

Given the structural class, it is plausible that this compound could exhibit activity through modulation of signaling pathways targeted by other pyridinone-containing molecules. One such pathway of significant interest in drug development is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway, which is a known target for some classes of pyridinone derivatives. It is important to note that the interaction of this compound with this pathway has not been experimentally confirmed and this serves as a general example for the compound class.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

References

safety, handling, and MSDS for 4-(Hydroxymethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-(Hydroxymethyl)pyridin-2(1H)-one. The content is structured to meet the needs of laboratory and drug development professionals, with a focus on data presentation, experimental context, and clear safety protocols.

Introduction

This compound is a heterocyclic organic compound. Pyridin-2(1H)-one and its derivatives are recognized as important scaffolds in medicinal chemistry. They are being investigated for a variety of therapeutic applications, including as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[1][2] This guide will detail the essential safety and handling information for this compound to ensure its proper use in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 127838-58-8 | [3][4] |

| Molecular Formula | C₆H₇NO₂ | [3] |

| Molecular Weight | 125.13 g/mol | [4] |

| Appearance | Solid | [4] |

| Boiling Point | 428°C at 760 mmHg | [3][4] |

| Flash Point | 212.668°C | [3] |

| Density | 1.225 g/cm³ | [3] |

| Storage Temperature | Room Temperature | [3][4] |

| Solubility | No data available | |

| LogP | -0.13280 | [3] |

Safety and Hazard Information

The following sections detail the known hazards and safety precautions for this compound based on available Material Safety Data Sheets.

GHS Classification

The Globally Harmonized System (GHS) classification for this compound is summarized below.

| Classification | Code | Description | Reference(s) |

| Acute toxicity, oral | H302 | Harmful if swallowed | [4] |

| Skin corrosion/irritation | H315 | Causes skin irritation | [4] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [4] |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | [4] |

GHS Pictogram:

[4]

Signal Word: Warning[4]

Hazard and Precautionary Statements

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P330: Rinse mouth.[4]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[4]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

-

P405: Store locked up.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Personal Protective Equipment (PPE)

Appropriate PPE should be worn at all times when handling this compound.

| PPE | Specification | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | [5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | [5] |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for emergency situations. | [6][7] |

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. | [8][9] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician if irritation persists. | [8][9] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician. | [8][9] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water if the person is conscious. Call a physician. | [8][9] |

Firefighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[8][10]

-

Specific Hazards: Emits toxic fumes under fire conditions.[8]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[8][10]

-

Accidental Release: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[5][8]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11] Keep away from incompatible materials such as strong oxidizing agents.

Toxicological Information

-

Acute Oral Toxicity: Harmful if swallowed.[4]

-

Skin Irritation: Causes skin irritation upon contact.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.[4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a general synthetic route involves the reduction of methyl 2-oxo-1,2-dihydropyridine-4-carboxylate.[3]

General Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-oxo-1,2-dihydropyridine-4-carboxylate in a suitable solvent such as tetrahydrofuran.

-

Reduction: Add a reducing agent, such as lithium borohydride, to the solution.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Quenching and Workup: After the reaction is complete, cool the mixture and quench it with water or a mild acid.

-

Extraction and Purification: Extract the product with an appropriate organic solvent. The combined organic layers are then dried and concentrated. The crude product can be purified using techniques such as column chromatography or recrystallization.

Caption: A general workflow for the synthesis of this compound.

Biological Context and Potential Applications

Pyridin-2(1H)-one derivatives are of significant interest in drug discovery. One of the notable areas of research is their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[1][2] NNRTIs are a class of antiretroviral drugs that bind to and inhibit the activity of reverse transcriptase, an essential enzyme for the replication of HIV.

Caption: Simplified diagram of NNRTI action in the HIV life cycle.

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a compound with potential applications in drug discovery that requires careful handling due to its associated hazards. This guide has summarized the key safety, handling, and property information to aid researchers in its safe and effective use. Adherence to the outlined safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to minimize risks in a laboratory setting.

References

- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 127838-58-8 [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.de [fishersci.de]

- 7. publications.ashp.org [publications.ashp.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. aksci.com [aksci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide on the Solubility and Stability of 4-(Hydroxymethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of 4-(Hydroxymethyl)pyridin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a predicted physicochemical profile based on its structural features and data from related pyridinone analogs. Furthermore, it offers detailed, best-practice experimental protocols for the empirical determination of its solubility and stability, crucial parameters for drug discovery and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | LookChem[1] |

| Molecular Weight | 125.13 g/mol | Sigma-Aldrich |

| Melting Point | 144-145 °C | ChemicalBook[2] |

| Boiling Point | 428.0 ± 27.0 °C (Predicted) | ChemicalBook[2] |

| LogP (Predicted) | -1.1 | LookChem[1] |

| Hydrogen Bond Donors | 2 | LookChem[1] |

| Hydrogen Bond Acceptors | 2 | LookChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar pyridinone ring, a hydroxyl group, and both hydrogen bond donor and acceptor sites, suggests a favorable solubility profile in polar solvents. The predicted LogP value of -1.1 further indicates its hydrophilic nature.[1]

-

Aqueous Solubility : The presence of the hydroxymethyl group and the ability to form multiple hydrogen bonds suggest good solubility in water. The pyridinone scaffold itself contributes to this polarity.

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : High solubility is anticipated in alcohols due to the potential for hydrogen bonding with the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF) : Good solubility is also expected in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene) : Limited solubility is predicted due to the compound's polar nature.

Stability Profile and Potential Degradation Pathways

-

Hydrolytic Degradation : The pyridinone ring is generally stable, but extreme pH conditions (strong acids or bases) could potentially lead to hydrolysis, especially at elevated temperatures.[3]

-

Oxidative Degradation : The compound may be sensitive to oxidative conditions, potentially leading to the formation of N-oxides or other oxidation products.[3][4]

-

Photodegradation : Exposure to UV light may induce photolytic degradation, a common pathway for heterocyclic compounds.[3]

-

Thermal Stability : While the melting point is relatively high, prolonged exposure to high temperatures, especially in solution, could lead to decomposition. Studies on related compounds have assessed thermal stability at temperatures up to 220°C.[5]

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

-

Preparation of Saturated Solution :

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).[6]

-

-

Sample Processing :

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the samples or filter the supernatant using a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF).[6] It is critical to avoid disturbing the solid pellet.

-

Carefully collect the clear, saturated supernatant.

-

-

Quantification :

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV/Vis) Spectroscopy.[6][7]

-

For HPLC Quantification :

-

Develop a validated HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., a mixture of an aqueous buffer and acetonitrile or methanol).[6]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the saturated solution with the mobile phase to a concentration that falls within the calibration curve range.

-

Inject the diluted sample and determine the concentration based on the peak area relative to the calibration curve.[6]

-

Calculate the original solubility by multiplying the determined concentration by the dilution factor.

-

-

For UV/Vis Spectroscopy Quantification :

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

-

Dilute the saturated solution to an absorbance value within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original solubility by multiplying the determined concentration by the dilution factor.

-

-

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is designed to identify potential degradation pathways and assess the intrinsic stability of the molecule under various stress conditions.[3]

-

Preparation of Stock Solution :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions :

-

Acid Hydrolysis : Dilute the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.[3]

-

Base Hydrolysis : Dilute the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis and neutralize before analysis.[3]

-

Oxidation : Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a specified period (e.g., 24 hours).[3]

-

Thermal Stress : Store aliquots of the stock solution and the solid compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Photostability : Expose aliquots of the stock solution and solid compound to light conditions as specified by ICH Q1B guidelines (e.g., cool white fluorescent and near UV light).[3] A control sample should be protected from light.

-

-

Analysis :

-

Analyze the stressed samples at various time points using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

-

Quantify the remaining parent compound and identify and characterize any major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to elucidate degradation pathways.

-

Visualizations

The following diagrams illustrate a generalized workflow for solubility determination and a hypothetical signaling pathway where a pyridinone-based compound might act as an inhibitor.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 127838-58-8 CAS MSDS (2(1H)-Pyridinone,4-(hydroxymethyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. AGU Fall Meeting 2020 [agu.confex.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Hydroxymethyl)pyridin-2(1H)-one

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

4-(Hydroxymethyl)pyridin-2(1H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridinone core with a reactive hydroxymethyl substituent, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The pyridin-2(1H)-one moiety is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide array of biological activities, including antiviral, antimicrobial, and antitumor properties. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of predicted values based on its chemical structure and comparative analysis with structurally related compounds.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and data interpretation for the robust characterization of this important molecule.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of a compound is essential before embarking on its spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [4] |

| Molecular Weight | 125.13 g/mol | [4][5] |

| CAS Number | 127838-58-8 | [4] |

| Appearance | Expected to be a solid | [5] |

| Boiling Point | 428.0 °C at 760 mmHg | [4][5] |

| Density | 1.225 g/cm³ | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a unique fingerprint of its structure. The pyridinone ring exists in tautomeric equilibrium between the keto and enol forms, with the keto form generally being predominant.[6] The following data is predicted for the keto tautomer.

¹H NMR (Proton NMR) Spectroscopy

The expected ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |

| N-H | ~11.0 - 12.0 | Broad Singlet | 1H | Chemical shift is highly dependent on solvent and concentration. |

| H-6 | ~7.3 - 7.5 | Doublet | 1H | Coupled to H-5. |

| H-5 | ~6.2 - 6.4 | Doublet of Doublets | 1H | Coupled to H-6 and H-3. |

| H-3 | ~6.0 - 6.2 | Singlet (or narrow doublet) | 1H | May show very small coupling to H-5. |

| -CH₂- | ~4.3 - 4.5 | Singlet (or doublet) | 2H | Protons of the hydroxymethyl group. May show coupling to the -OH proton if exchange is slow. |

| -OH | ~5.0 - 5.5 | Broad Singlet (or triplet) | 1H | Chemical shift and multiplicity are dependent on solvent, temperature, and concentration. May couple with the adjacent -CH₂- protons. |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds helps in observing the exchangeable protons (N-H and O-H) which might be broadened or absent in other solvents like CDCl₃.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Notes |

| C=O (C-2) | ~160 - 165 | Carbonyl carbon of the pyridinone ring. |

| C-4 | ~145 - 150 | Aromatic carbon attached to the hydroxymethyl group. |

| C-6 | ~135 - 140 | Aromatic carbon adjacent to the nitrogen. |

| C-5 | ~115 - 120 | Aromatic carbon. |

| C-3 | ~105 - 110 | Aromatic carbon. |

| -CH₂OH | ~60 - 65 | Carbon of the hydroxymethyl group. |

Expertise & Experience: The chemical shifts are predicted based on the electronic environment of each carbon. The electron-withdrawing carbonyl group and the heteroatom (nitrogen) significantly influence the chemical shifts of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment | Description |

| 3400 - 3200 (broad) | O-H Stretch | Alcohol hydroxyl group, hydrogen-bonded. |

| 3100 - 3000 | N-H Stretch | Amide N-H group of the pyridinone ring. |

| 3000 - 2850 | C-H Stretch | Aromatic and aliphatic C-H bonds. |

| ~1650 (strong) | C=O Stretch | Carbonyl of the cyclic amide (lactam). |

| 1600 - 1450 | C=C Stretch | Aromatic ring stretching vibrations. |

| ~1050 | C-O Stretch | Alcohol C-O bond. |

Trustworthiness: The presence of a strong absorption band around 1650 cm⁻¹ is a key diagnostic feature for the pyridin-2(1H)-one core, confirming the presence of the cyclic amide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Predicted Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Ion Assignment | Notes |

| 125 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |

| 107 | [M - H₂O]⁺ | Loss of a water molecule from the hydroxymethyl group. |

| 96 | [M - CHO]⁺ | Loss of a formyl radical. |

Authoritative Grounding: The fragmentation pattern can be predicted based on the stability of the resulting fragments. The loss of water is a common fragmentation pathway for alcohols.[7]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols should be adapted based on the specific instrumentation available.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry Data Acquisition (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 127838-58-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 127838-58-8 [sigmaaldrich.com]

- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 7. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Approaches to 4-(Hydroxymethyl)pyridin-2(1H)-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 4-(hydroxymethyl)pyridin-2(1H)-one scaffold is a significant structural motif in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] The hydroxymethyl group at the C4 position provides a versatile handle for chemical modifications, enabling the synthesis of a wide array of derivatives for drug discovery and development. This document outlines key synthetic methods for preparing this compound and its analogs, providing detailed protocols and quantitative data to support research endeavors.

Synthetic Strategies Overview

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

-

Construction of the Pyridinone Ring: This involves the cyclization of acyclic precursors to form the core pyridinone structure, which may already contain the hydroxymethyl-equivalent functional group or a precursor that can be readily converted.

-

Modification of a Pre-existing Pyridinone Core: This strategy focuses on introducing the hydroxymethyl group onto a pre-synthesized pyridin-2(1H)-one ring, often through the reduction of a corresponding carboxylic acid or ester.

A general workflow for the synthesis via modification of a pre-existing pyridinone core is illustrated below.

References

One-Pot Synthesis of Substituted 2-(1H)-Pyridinones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-(1H)-pyridinone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. One-pot synthesis protocols offer an efficient and atom-economical approach to construct these valuable heterocyclic compounds, minimizing waste and purification steps. This document provides detailed application notes and experimental protocols for selected one-pot syntheses of substituted 2-(1H)-pyridinones.

Application Notes

Multicomponent Synthesis of Pyrano[3,2-c]pyridones

Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[1] A notable example is the three-component reaction for the synthesis of pyrano[3,2-c]pyridones, which are known for their potential anticancer activities.[1][2] This approach involves the condensation of an aromatic aldehyde, malononitrile, and a 4-hydroxy-2-pyridone derivative.[1][2]